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Compound of Interest

Compound Name: Nickel carbide (NiC)

Cat. No.: B15176714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of nickel carbide (Ni3C) thin films

using Pulsed Chemical Vapor Deposition (pCVD). This method offers control over film

composition and crystallinity, yielding films with desirable properties for various applications.

Introduction
Nickel carbide (Ni3C) is a metastable material with intriguing electronic and catalytic properties.

Thin films of Ni3C are of interest for applications in catalysis, magnetic storage media, and as

protective coatings. Pulsed Chemical Vapor Deposition (pCVD) is an advanced thin-film

deposition technique that allows for precise control over the growth process by introducing the

precursor and reactant gases in sequential pulses. This cyclic approach can lead to improved

film quality and uniformity compared to continuous CVD methods.

This application note details a pCVD process for depositing both nickel (Ni) and nickel carbide

(Ni3C) thin films using bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II) as the precursor.[1][2]

The phase of the deposited film, either metallic Ni or Ni3C, can be controlled by adjusting the

deposition temperature and the co-reactant, which can be either hydrogen (H2) gas or a

hydrogen plasma.[1][2]
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The following table summarizes the key experimental parameters and resulting film properties

for the pCVD of Ni and Ni3C films.
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Parameter
Deposition with H2
Gas

Deposition with H2
Plasma

Reference

Precursor

bis(1,4-di-tert-butyl-

1,3-

diazabutadienyl)nickel

(II) [Ni(dad)2]

bis(1,4-di-tert-butyl-

1,3-

diazabutadienyl)nickel

(II) [Ni(dad)2]

[2]

Precursor

Temperature
90 °C 90 °C [2]

Substrate Silicon (Si) Silicon (Si) [2]

Deposition

Temperature
140 - 250 °C 140 - 250 °C [1][2]

Carrier Gas Nitrogen (N2) Nitrogen (N2) [2]

Carrier Gas Flow Rate 50 sccm 50 sccm [2]

Co-reactant Hydrogen (H2) gas
Hydrogen (H2)

plasma
[1][2]

H2 Flow Rate 50 sccm 50 sccm [2]

Plasma Power N/A 60 W (13.56 MHz) [2]

Pulse Sequence
5s Ni(dad)2 pulse, 15s

H2 pulse

5s Ni(dad)2 pulse, 10s

N2 pulse, 10s H2

pulse, 10s H2 plasma

pulse, 15s H2 pulse

[2]

Number of Cycles 500 250 [2]

Resulting Film Phase

≤200 °C: fcc-Ni≥220

°C: fcc-Ni +

rhombohedral Ni3C

140 - 250 °C:

Rhombohedral Ni3C
[1][2]

Carbon Content (at.

%)
2.0 - 3.6 (at ≤200 °C) 9.7 - 16.1 [2]

Nitrogen Impurity (at.

%)
< 0.2 < 0.2 [2]
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Oxygen Impurity (at.

%)
< 1.0 < 1.0 [2]

Film Resistivity

(µΩ·cm)
~70 - 89 (at ≥220 °C) 87 - 95 [2]

Experimental Protocol
This protocol outlines the steps for the deposition of Ni3C thin films using pCVD with a

hydrogen plasma co-reactant.

3.1. Materials and Equipment

Precursor: bis(1,4-di-tert-butyl-1,3-diazabutadienyl)nickel(II) (Ni(dad)2)

Substrate: Silicon wafers

Gases: Nitrogen (N2, high purity), Hydrogen (H2, high purity)

pCVD System: A tubular deposition chamber equipped with a precursor delivery system,

mass flow controllers for gas handling, a radiofrequency (RF) power supply for plasma

generation, and a vacuum pumping system.[2]

3.2. Substrate Preparation

Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to

remove organic and inorganic contaminants.

Dry the substrates thoroughly with a stream of nitrogen gas.

Load the substrates into the pCVD reaction chamber.

3.3. Deposition Procedure

Heat the Ni(dad)2 precursor to 90 °C in its container to generate sufficient vapor pressure.[2]

Heat the substrate to the desired deposition temperature (e.g., 250 °C for a dominant Ni3C

phase).
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Evacuate the reaction chamber to the base pressure.

Introduce the N2 carrier gas at a flow rate of 50 sccm to transport the Ni(dad)2 vapor into the

chamber.[2]

Introduce the H2 gas at a flow rate of 50 sccm.[2]

Initiate the pCVD process by running the following pulse sequence for a total of 250

cycles[2]:

Step 1 (Precursor Pulse): Pulse Ni(dad)2 vapor into the chamber for 5 seconds.

Step 2 (Purge): Introduce N2 gas for 10 seconds to purge the chamber of excess

precursor.

Step 3 (Reactant Gas Stabilization): Flow H2 gas for 10 seconds.

Step 4 (Plasma Pulse): Apply 60 W RF power to generate H2 plasma for 10 seconds.

Step 5 (Purge): Flow H2 gas for 15 seconds to purge the chamber of reaction byproducts.

After the completion of all cycles, stop the precursor and gas flows and turn off the heating

elements.

Allow the system to cool down to room temperature under vacuum before unloading the

coated substrates.

Visualizations
4.1. Experimental Workflow

The following diagram illustrates the sequential steps involved in the pCVD process for Ni3C

film deposition.
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System Preparation

Deposition Cycle (x250)

Post-Deposition

Load Substrate

Heat Precursor to 90°C

Heat Substrate (140-250°C)

Evacuate Chamber

Ni(dad)2 Pulse (5s)

N2 Purge (10s)

H2 Gas Flow (10s)

H2 Plasma (10s, 60W)

H2 Purge (15s)

Cool Down System

Unload Coated Substrate
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Surface ReactionsH2 Plasma

Deposition Temp.
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Rhombohedral Ni3C Phase

High Carbon Content
(9.7-16.1 at.%)

Low N & O Impurities
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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